molecular formula C7H14ClNO2 B6161759 rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans CAS No. 136237-67-7

rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans

Cat. No. B6161759
CAS RN: 136237-67-7
M. Wt: 179.6
InChI Key:
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Description

Rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans (Rac-Methyl-HCl) is a synthetic amino acid derivative commonly used in scientific research. It is a chiral compound, meaning it can exist as two forms that are mirror images of each other. Rac-Methyl-HCl is a popular choice for research due to its structural similarity to naturally occurring amino acids, which allows it to bind to the same receptors and interact with the same biochemical pathways as natural amino acids.

Scientific Research Applications

Chemoenzymatic Synthesis

  • The compound has been utilized in chemoenzymatic syntheses, such as in the preparation of optically active anthracene derivatives. Enzymes like Burkholderia cepacia lipase and Lipase B from Candida antarctica were employed for high enantioselectivity in transformations involving the compound (Quijada et al., 2008).

Synthesis of Enantiomerically Pure Compounds

  • The compound plays a role in the synthesis of enantiomerically pure compounds, such as (1R)-trans-3-Formyl-2,2-dimethyl-1-cyclopropancarbonsaure-methylester, via processes like racemate splitting and photoinduced rearrangement (Frauenrath & Philipps, 1985).

Kinetic Resolution in Catalysis

  • This compound has been used in the kinetic resolution of related structures. For example, trans-2-(1-pyrazolyl)cyclohexan-1-ol was acylated enantioselectively using the immobilized lipase B from Candida antarctica, demonstrating its utility in asymmetric catalysis (Barz et al., 1996).

Enzymatic Resolution in Ionic Liquids

  • The compound was also involved in the enzymatic kinetic resolution of sec-alcohols in ionic liquids. This highlighted its potential in green chemistry applications, particularly in the synthesis of enantiomerically enriched compounds (Lourenço et al., 2010).

Studies in Crystal Structure

  • Research on this compound has contributed to understanding crystal structures of similar substances. This includes studies on the crystallization and structural elucidation of related halogenated carboxylic acids, providing insights into hydrogen bonding motifs and packing modes in the solid state (Seidel et al., 2020).

Isotope Labeling for Clinical Studies

  • Isotopically labeled analogs of the compound have been synthesized for pre-clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, indicating its importance in pharmaceutical research (Wheeler et al., 2005).

Synthesis of Analogues for Biological Studies

  • The synthesis of analogs of this compound, such as bicyclic β-lactam and γ-lactam compounds, has been reported. These studies are important for developing new pharmaceuticals and understanding biological mechanisms (Ridder et al., 1996).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with methylamine in the presence of sodium borohydride to form (1R,2R)-2-aminocyclopentanone.", "Step 2: The resulting (1R,2R)-2-aminocyclopentanone is then treated with hydrochloric acid to form the hydrochloride salt of (1R,2R)-2-aminocyclopentanone.", "Step 3: The hydrochloride salt of (1R,2R)-2-aminocyclopentanone is then reacted with sodium hydroxide to form the trans isomer of (1R,2R)-2-aminocyclopentanone.", "Step 4: The trans isomer of (1R,2R)-2-aminocyclopentanone is then esterified with methyl chloroformate in the presence of sodium hydroxide to form rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate.", "Step 5: The resulting rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate is then treated with hydrochloric acid to form the hydrochloride salt of rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans.", "Step 6: The hydrochloride salt of rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans is then purified using a mixture of ethyl acetate, methanol, and water to obtain the final product." ] }

CAS RN

136237-67-7

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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